molecular formula C19H18O3 B2616239 Isotanshinone IIA CAS No. 20958-15-0

Isotanshinone IIA

Cat. No.: B2616239
CAS No.: 20958-15-0
M. Wt: 294.35
InChI Key: QHGPIJMPUOVBOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isotanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza, has been shown to have remarkable anticancer properties . It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Mode of Action

This compound inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It changes Bax/Bcl2, p21, Caspase 3, cyclin D1, and CDK6, and it induces apoptosis through arresting cell cycle at G1/G0 phase .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits cancer cell proliferation and promotes apoptosis via the MAPK, AMPK/Skp2/Parkin, ER stress, and mitochondrial pathway. It blocks the invasion and migration via Notch-1 and NF-kB signaling, promotes autophagy via the PI3K/Akt/mTOR signaling, and prevents angiogenesis via blocking VEGF .

Pharmacokinetics

Given its lipophilic nature, it is likely to have good absorption and distribution properties

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . It also changes Bax/Bcl2, p21, Caspase 3, cyclin D1, and CDK6 .

Action Environment

It is known that the compound is used in traditional chinese medicine, suggesting that it is stable and effective in a variety of environmental conditions

Biochemical Analysis

Biochemical Properties

Isotanshinone IIA plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the enzyme PI3K/Akt, which is involved in cell growth and survival pathways . Additionally, this compound interacts with the AMP-activated protein kinase (AMPK), promoting autophagy and apoptosis in cancer cells . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit cell growth and migration by activating AMPK and inhibiting the PI3K/Akt/mTOR signaling pathway . This compound also induces autophagy and apoptosis, thereby reducing the proliferation of cancer cells . Furthermore, this compound affects gene expression by modulating transcription factors and signaling molecules involved in cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By activating AMPK, it promotes autophagy and apoptosis, thereby exerting its anticancer effects . Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also contribute to its overall effects. Long-term studies have demonstrated that this compound can maintain its anticancer properties over extended periods, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity without causing severe toxicity . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through the cytochrome P450 enzyme system, which plays a crucial role in its biotransformation . The compound’s metabolites may also contribute to its overall biological activity. Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing for efficient intracellular accumulation . This compound interacts with transporters such as P-glycoprotein, which plays a role in its distribution and excretion . These interactions influence the compound’s localization and accumulation within different tissues, impacting its overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further modulating its activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isotanshinone IIA involves several steps, starting from commercially available precursors. One common synthetic route includes the Baeyer-Villiger oxidation of 5-bromovanillin to produce hydroquinone, followed by ester hydrolysis and Fe(III)-mediated oxidation to yield the corresponding benzoquinone . This benzoquinone can then undergo further transformations to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from the roots of Salvia miltiorrhiza. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Isotanshinone IIA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds, which may exhibit different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Compared to other tanshinones, isotanshinone IIA exhibits unique pharmacological properties, such as a higher potency in inhibiting protein tyrosine phosphatase 1B (PTP1B) activity . This makes it a valuable compound for therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

List of Similar Compounds

  • Tanshinone I
  • Tanshinone IIA
  • Cryptotanshinone
  • Isotanshinone I
  • Isodihydrotanshinone I
  • Isocryptotanshinone
  • Isotanshinone IIB

Properties

IUPAC Name

4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGPIJMPUOVBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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